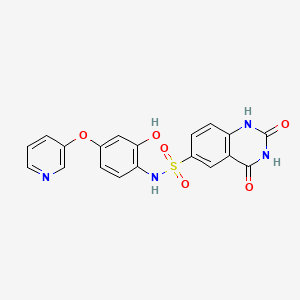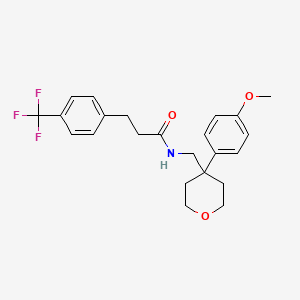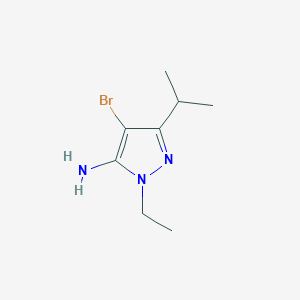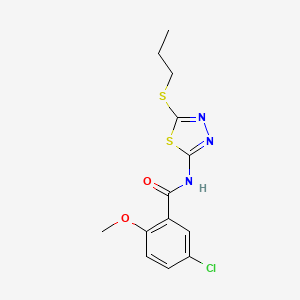
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues and plays a role in platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2179 has been used in scientific research to study the physiological and biochemical effects of P2Y1 receptor inhibition.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Cross-Coupling Reactions
Protected 2'-deoxynucleoside and nucleoside derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine have been used in nickel- or palladium-mediated C-C cross-coupling with arylboronic acids, yielding good yields of 6-arylpurine products (Liu & Robins, 2005). This research demonstrates the utility of sulfanylpurine derivatives in facilitating complex chemical syntheses, indicating potential applications in the development of novel organic compounds.
Synthesis of Sulfanyl-Substituted Derivatives
Research on the synthesis of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones highlights the versatility of sulfanyl groups in organic synthesis, enabling the formation of furans, pyrroles, and thiophenes through domino processes (Yin et al., 2008). Such methodologies could be applied to synthesize analogs of the compound for various research and development purposes.
Potential Therapeutic Applications
Anticancer Activity Investigation
Computational studies on caffeinated compounds, including 1,3,7-trimethylpurine-2,6-dione and its metal complexes, have explored their geometric parameters, electronic structures, and potential anticancer activities. These studies suggest that similar purine derivatives could possess significant biological activities worth investigating for therapeutic applications (Sayın & Üngördü, 2018).
Biomolecular Interactions and Redox Sensing
Research on S-adenosylmethionine, a biological sulfonium compound, outlines its role in various metabolic reactions and biosynthetic pathways. This highlights the importance of studying sulfanyl and sulfonium compounds for understanding biological redox processes, which could relate to the biochemical applications of your compound of interest (Fontecave et al., 2004).
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-7(2)5-6-16-8-9(13-12(16)19-4)15(3)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXGYTWWLNXTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)


![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)

![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)